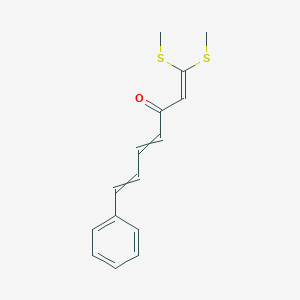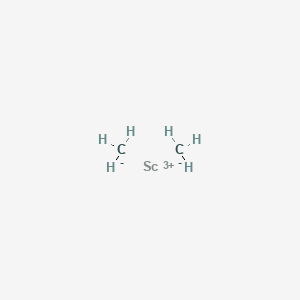![molecular formula C18H17NO5 B14351576 1-[2-(4-Phenoxyphenoxy)ethoxy]pyrrolidine-2,5-dione CAS No. 95895-61-7](/img/structure/B14351576.png)
1-[2-(4-Phenoxyphenoxy)ethoxy]pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-Phenoxyphenoxy)ethoxy]pyrrolidine-2,5-dione is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Phenoxyphenoxy)ethoxy]pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings, such as proline derivatives . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated systems to control reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(4-Phenoxyphenoxy)ethoxy]pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-[2-(4-Phenoxyphenoxy)ethoxy]pyrrolidine-2,5-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-[2-(4-Phenoxyphenoxy)ethoxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share structural similarities but may differ in their specific functional groups and biological activities.
Uniqueness
1-[2-(4-Phenoxyphenoxy)ethoxy]pyrrolidine-2,5-dione is unique due to its specific substitution pattern and the presence of the phenoxyphenoxy group. This structural feature may confer distinct properties and activities compared to other pyrrolidine derivatives.
Propiedades
Número CAS |
95895-61-7 |
|---|---|
Fórmula molecular |
C18H17NO5 |
Peso molecular |
327.3 g/mol |
Nombre IUPAC |
1-[2-(4-phenoxyphenoxy)ethoxy]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H17NO5/c20-17-10-11-18(21)19(17)23-13-12-22-14-6-8-16(9-7-14)24-15-4-2-1-3-5-15/h1-9H,10-13H2 |
Clave InChI |
SIBDFHLZXKSEBV-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)OCCOC2=CC=C(C=C2)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



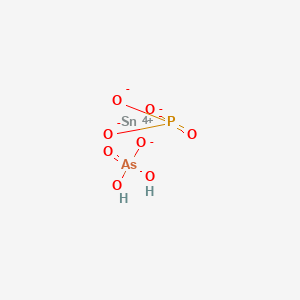

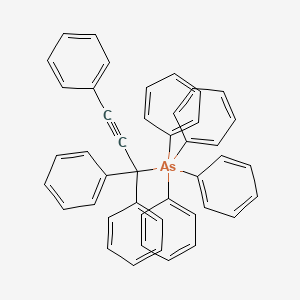
![Ethyl 2-[(E)-benzylideneamino]dec-9-enoate](/img/structure/B14351517.png)

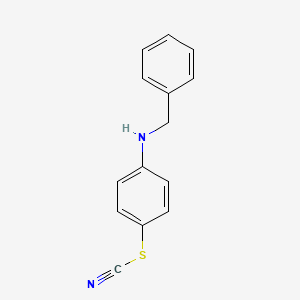
![2-{[4-(Dipropylamino)-3-methylphenyl]methylidene}propanediamide](/img/structure/B14351550.png)
![(6E)-6-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14351552.png)
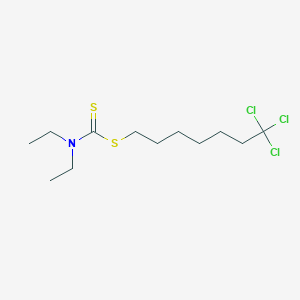
![Ethyl 2-methyl-2-[methyl(diphenyl)silyl]decanoate](/img/structure/B14351559.png)
